4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
4-{4-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a quinazoline core fused with a tetrahydro ring system, linked via a piperazine bridge to a pyrimidine-pyrazole moiety. This structure integrates key pharmacophoric elements: the quinazoline scaffold is associated with kinase inhibition, while the pyrimidine-pyrazole unit may enhance binding to ATP pockets in enzymes . The compound’s molecular formula is C21H23N9 (inferred from structural analogs in ), with a calculated average mass of ~409.47 g/mol.
Properties
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8/c1-2-5-16-15(4-1)19(23-13-20-16)26-10-8-25(9-11-26)17-12-18(22-14-21-17)27-7-3-6-24-27/h3,6-7,12-14H,1-2,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXPNDJIVMLRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used asN,N,N-tridentate ligands for the synthesis of transition metal coordination compounds. These ligands can influence the electronic and spatial structure of coordination compounds.
Mode of Action
It’s known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring. This provides more flexible modification of the ligand framework while maintaining the tridentate mode of ligand coordination.
Biochemical Pathways
Similar compounds have been used in the synthesis of coordination compounds of transition metals, which can be involved in various biochemical reactions.
Pharmacokinetics
Similar compounds have been analyzed according to the rule-of-five developed by lipinski co-workers, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Biological Activity
The compound 4-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7O |
| Molecular Weight | 365.44 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN(CCN1C2=NC=C(C=C2)C#N)C3=CC(=NC=N3)N4CCOCC4 |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors that play crucial roles in cellular signaling pathways. Its structure suggests potential interactions with the androgen receptor (AR) , which is significant in the context of prostate cancer treatment. The compound's ability to modulate AR activity positions it as a candidate for therapeutic applications in androgen-dependent diseases.
Anticancer Activity
Studies have shown that derivatives of this compound exhibit anticancer properties , particularly against prostate cancer cell lines. The mechanism involves the inhibition of AR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated high affinity for AR and effectively inhibited the growth of prostate cancer cells in vitro .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against a range of bacterial strains. The mode of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Prostate Cancer Research : A study published in 2023 highlighted the efficacy of the compound in inhibiting AR activity in LNCaP prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent .
- Antimicrobial Evaluation : In another investigation focused on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating promising antimicrobial activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with derivatives reported in and . Key comparisons include:
Key Observations :
- Substituent Impact : The target compound lacks methyl groups on the pyrazole and pyrimidine rings (cf. ), which may reduce steric hindrance, favoring binding to compact active sites. However, this could compromise metabolic stability compared to methylated analogs .
- Functional Groups : The absence of electron-withdrawing groups (e.g., dichloro-dimethoxy in ) suggests divergent pharmacological targets; the target compound may prioritize solubility over kinase selectivity .
Pharmacological Potential
- Kinase Inhibition : The quinazoline moiety aligns with EGFR or VEGFR inhibitors, while the pyrimidine-pyrazole unit mimics ATP-competitive binders (e.g., imatinib analogs) .
- Selectivity : Compared to the dichloro-dimethoxy-phenyl urea in , the target compound’s smaller substituents may reduce off-target effects but lower potency against specific kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
